3-(6-Aminopyridin-2-yl)benzonitrile
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Overview
Description
3-(6-Aminopyridin-2-yl)benzonitrile is an organic compound with the molecular formula C12H9N3 It is a derivative of benzonitrile, where the benzene ring is substituted with a pyridine ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-2-yl)benzonitrile typically involves the reaction of 2-chloropyridine with 3-aminobenzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the following steps:
Preparation of 2-chloropyridine: This can be synthesized from pyridine through chlorination.
Coupling Reaction: The 2-chloropyridine is then reacted with 3-aminobenzonitrile in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(6-Aminopyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
3-(6-Aminopyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can influence the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Aminopyridin-3-yl)benzonitrile
- 3-(3-Aminopyridin-2-yl)benzonitrile
- 3-(4-Aminopyridin-2-yl)benzonitrile
Comparison
Compared to its analogs, 3-(6-Aminopyridin-2-yl)benzonitrile is unique due to the position of the amino group on the pyridine ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, the 6-amino derivative may exhibit different binding affinities to biological targets compared to the 3- or 4-amino derivatives, leading to variations in their pharmacological profiles.
Properties
IUPAC Name |
3-(6-aminopyridin-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-8-9-3-1-4-10(7-9)11-5-2-6-12(14)15-11/h1-7H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJURGLBGRRHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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